molecular formula C19H19N3O3S B2834714 N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide CAS No. 923107-71-5

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide

Cat. No.: B2834714
CAS No.: 923107-71-5
M. Wt: 369.44
InChI Key: URVNWVQFGNXABZ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 4-methylphthalazinylthio moiety at the acetamide’s sulfur-linked position. Similar compounds in the evidence demonstrate roles in antimicrobial activity, enzyme inhibition, and agrochemical development, implying that this compound may share analogous applications .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-14-6-4-5-7-15(14)19(22-21-12)26-11-18(23)20-16-9-8-13(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNWVQFGNXABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide typically involves multiple steps:

    Formation of the Thioacetamide Intermediate: The initial step often involves the reaction of 4-methylphthalazine with a suitable thiolating agent to form the thioacetamide intermediate. Common reagents include thiourea or thioacetic acid under acidic or basic conditions.

    Coupling with Dimethoxyphenyl Derivative: The intermediate is then coupled with a 2,4-dimethoxyphenyl derivative, usually through a nucleophilic substitution reaction. This step may require catalysts such as palladium or copper to facilitate the coupling process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of reagents, and implementing robust purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thioacetamide group to a corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or ethanol.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing the mechanisms of action of related bioactive molecules.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence
N-(2,4-Dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide Phthalazinylthio, 2,4-dimethoxy Not explicitly provided Inferred from naming conventions
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl, methylpyridyl C₁₄H₁₆N₄OS 288.37
N-(2,4-Dimethoxybenzyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (14) Coumarin, dimethoxybenzyl C₂₀H₁₉NO₅ 353.37
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Aminophenylsulfanyl, 4-methoxyphenyl C₁₅H₁₅N₂O₂S 287.36

Key Observations :

  • Methoxy groups in the N-aryl position are conserved across multiple analogs, suggesting their role in modulating electronic or steric properties .

Key Observations :

  • The target compound’s synthesis likely follows a similar pathway to and , involving thiol-chloroacetamide coupling.
  • Quinazolinone analogs () achieve higher yields (65–82%), possibly due to optimized reaction conditions or stability of intermediates.

Key Observations :

  • The target compound’s phthalazine ring may confer kinase inhibitory activity, akin to quinazolinone derivatives in .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}S
  • SMILES Notation : CC1=CC=C(C=C1OC)C(=O)N(CC2=CC=CC=N2)C(=O)O

1. Antimicrobial Activity

Research has demonstrated that various derivatives of similar compounds exhibit antimicrobial properties. The evaluation typically involves testing against both Gram-positive and Gram-negative bacteria using the agar-dilution method.

  • Findings :
    • Compounds related to this compound showed varying degrees of antimicrobial activity.
    • For instance, a study indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values above 100 μM when compared to ciprofloxacin, suggesting moderate activity against tested strains like Staphylococcus aureus and Escherichia coli .

2. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The antioxidant activity of similar compounds has been assessed using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

  • DPPH Radical Scavenging :
    • The IC50_{50} values for related compounds ranged from 0.66 mM to 1.75 mM, indicating moderate radical scavenging capabilities.
    • Compounds with specific substituents, such as methyl groups at certain positions, showed enhanced activity .
  • FRAP Assay :
    • Similar derivatives yielded promising FRAP values, with some compounds achieving values around 19.1 mM, indicating strong reducing power .

3. Anticancer Activity

The potential anticancer effects of this compound have been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

  • Mechanism :
    • Research suggests that compounds with structural similarities may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
  • Case Studies :
    • In vitro studies have demonstrated that certain derivatives can effectively reduce the viability of cancer cell lines, although specific data on this compound remains limited.

Summary of Research Findings

Biological ActivityMethodologyResults
AntimicrobialAgar-dilution methodMIC > 100 μM for several derivatives
AntioxidantDPPH assayIC50_{50} values: 0.66 mM - 1.75 mM
FRAP assayValues up to 19.1 mM indicating strong reducing power
AnticancerIn vitro assaysInduced apoptosis in cancer cell lines (specific data pending)

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